2-Nitrobenzenesulfonyl chloride

概要

説明

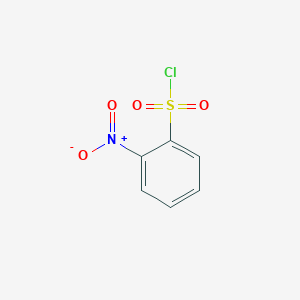

2-Nitrobenzenesulfonyl chloride (CAS: 1694-92-4) is an organosulfur compound widely used as an acylating agent in organic synthesis. Its molecular formula is C₆H₄ClNO₄S, with a molecular weight of 221.61 g/mol . The compound features a sulfonyl chloride (-SO₂Cl) group at the ortho position relative to a nitro (-NO₂) substituent on a benzene ring.

準備方法

2-Nitrobenzenesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of 2,2’-dinitrodiphenyl disulfide in an organic solvent . The reaction conditions typically include a temperature of 40°C and a reaction time of 3 hours . The product is then refined through a series of steps, including dissolution in toluene, cooling, filtering, and vacuum drying . Industrial production methods often involve similar processes but on a larger scale to ensure higher yields and purity.

化学反応の分析

2-Nitrobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols and amines to form sulfonyl derivatives.

Cleavage Reactions: It can be selectively cleaved with thiophenol without displacing the nitro group.

Reduction Reactions: The nitro group can be reduced under specific conditions to form corresponding amines.

Common reagents used in these reactions include triethylamine for substitution reactions and thiophenol for selective cleavage . The major products formed from these reactions are sulfonyl derivatives and amines .

科学的研究の応用

2-Nitrobenzenesulfonyl chloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-nitrobenzenesulfonyl chloride primarily involves its reactivity with nucleophiles such as alcohols and amines. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonyl derivatives . This reactivity is utilized in various synthetic applications, including the formation of renin inhibitors and anticonvulsants .

類似化合物との比較

Key Properties :

- Physical State : Pale yellow crystalline powder .

- Melting Point : 63–67°C .

- Reactivity : Reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters, enabling selective functionalization in multistep syntheses .

- Applications : Intermediate in pharmaceuticals (e.g., antibacterial agents), dyes, and liquid crystal materials .

Synthetic Methods :

A refined synthesis route eliminates disulfide byproducts, ensuring high purity (turbidity ≤2) for applications in sensitive fields like liquid crystal production .

The reactivity, physical properties, and applications of 2-nitrobenzenesulfonyl chloride are influenced by structural variations, including substituent positions (ortho vs. para), functional groups (chloride vs. fluoride), and heterocyclic frameworks. Below is a detailed comparison:

Structural Isomerism: Ortho vs. Para Nitro Derivatives

Key Differences :

- Electronic Effects : The para-nitro group exerts stronger electron-withdrawing effects, enhancing sulfonyl chloride electrophilicity in certain contexts .

Functional Group Variations: Chloride vs. Fluoride

Key Insights :

- Reactivity : Sulfonyl chlorides are more reactive than fluorides due to the superior leaving-group ability of Cl⁻ vs. F⁻.

- Biological Stability : Fluorides are often preferred in drug design for improved metabolic stability .

Heterocyclic Analogues

2-Nitrothiophene-3-sulfonyl fluoride outperforms its benzene counterpart in antibacterial activity, highlighting the role of heterocycles in modulating bioactivity. The thiophene ring enhances electron delocalization, improving target interaction .

Sulfonamides and Sulfonic Acids

Comparison with Sulfonyl Chlorides :

- Reactivity : Sulfonamides and sulfonic acids are less reactive than sulfonyl chlorides, making them suitable for stable intermediates.

- Thermal Stability : Higher melting points reflect stronger intermolecular forces (e.g., hydrogen bonding in sulfonamides) .

生物活性

2-Nitrobenzenesulfonyl chloride (NBSC) is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemical research. This article delves into its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₄ClNO₄S

- Molecular Weight : 221.62 g/mol

- Appearance : Light yellow crystalline solid

Mechanism of Action

this compound acts primarily as a sulfonating agent, targeting nucleophilic functional groups such as amines and alcohols. The sulfonyl chloride group reacts with these nucleophiles to form sulfonamide or sulfonate ester derivatives, which can influence various biochemical pathways depending on the specific substrates involved .

1. Renin Inhibitors

NBSC has been utilized in the synthesis of renin inhibitors, which are crucial in the study of blood pressure regulation. These inhibitors can potentially lead to new treatments for hypertension by modulating the renin-angiotensin system.

2. Anticonvulsant Activity

Research indicates that compounds derived from NBSC exhibit anticonvulsant properties, making them candidates for further development in epilepsy treatment.

3. Antitumor Activity

Recent studies have shown that derivatives of NBSC possess antiproliferative activities against various cancer cell lines, including MCF-7 and MDA-MB-231. For instance, certain benzoxazepin-purine derivatives containing a nitrobenzenesulfonyl group demonstrated IC50 values below 1 μM, indicating potent antitumor effects .

Case Studies

- Synthesis of Benzoxazepin-Purines : A study synthesized (RS)-benzoxazepin-purines incorporating the nitrobenzenesulfonyl moiety. These compounds showed significant antitumor activities against breast cancer cell lines, highlighting the potential of NBSC derivatives in cancer therapy .

- Oxidative Stress Induction : Another investigation into 2,4-dinitrobenzenesulfonamides revealed that these compounds might induce oxidative stress through the formation of reactive oxygen species (ROS), further supporting their biological relevance .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Nitrobenzenesulfonyl chloride | 4-Nitro Structure | Similar sulfonating properties |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Trifluoro Structure | Different electronic properties affecting reactivity |

The unique reactivity profile of NBSC allows for selective reactions that are not always observed with its para isomer, enhancing its utility in synthetic organic chemistry and medicinal applications .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-nitrobenzenesulfonyl chloride (NsCl) critical for experimental design?

- Melting Point : 65–67°C (decomposition observed during heating) .

- Solubility : Soluble in dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and pyridine; decomposes in hot water or alcohols .

- Stability : Hygroscopic and air-sensitive; requires storage in inert, dry conditions .

- Methodological Note : Use melting point as a purity indicator. For handling, employ anhydrous solvents and inert atmospheres (e.g., nitrogen glovebox) to prevent hydrolysis.

Q. How is NsCl utilized as an amino-protecting group in organic synthesis?

- Mechanism : Reacts with primary/secondary amines via nucleophilic substitution, forming stable sulfonamides. The electron-withdrawing nitro group enhances electrophilicity at the sulfur center .

- Procedure :

- Dissolve NsCl in CH₂Cl₂ or THF.

- Add amine substrate (1.1–1.5 equiv) at 0–25°C.

- Monitor by TLC/HPLC until completion (typically 2–6 hours).

- Comparison : Unlike Boc (tert-butoxycarbonyl), NsCl offers acid stability but requires harsh conditions (e.g., thiolysis) for deprotection .

Q. What safety protocols are essential when working with NsCl?

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for all procedures .

- Spill Management :

- Storage : Seal in glass containers under nitrogen; store at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity data (e.g., 97% vs. 98%) for NsCl?

- Analytical Cross-Validation :

- Case Study : Discrepancies may arise from batch-specific synthesis conditions (e.g., nitration efficiency). Re-crystallization from toluene/hexane improves purity .

Q. What side reactions occur during sulfonamide formation, and how are they mitigated?

- Common Side Reactions :

- Hydrolysis : Competing reaction with moisture yields sulfonic acids. Use molecular sieves or anhydrous MgSO₄ .

- Over-sulfonation : Excess NsCl may sulfonate electron-rich aromatic rings. Optimize stoichiometry (1.1–1.3 equiv) .

- Troubleshooting :

- Monitor pH: Maintain mildly basic conditions (pH 8–9) with NaHCO₃ to suppress acid-catalyzed decomposition .

Q. How does NsCl’s reactivity compare to para-nitrobenzenesulfonyl chloride (p-NsCl) in nucleophilic substitutions?

- Steric and Electronic Effects :

- Ortho Effect : The nitro group at the ortho position in NsCl increases steric hindrance, slowing reactions with bulky amines compared to p-NsCl .

- Reactivity Data :

| Substrate | NsCl (Yield %) | p-NsCl (Yield %) |

|---|---|---|

| Aniline | 85 | 92 |

| Cyclohexylamine | 72 | 88 |

- Application : Prefer p-NsCl for sterically hindered amines; use NsCl for acid-stable protections .

Q. What advanced techniques validate NsCl-derived sulfonamide structures?

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., SHELX software for refinement) .

- Spectroscopic Methods :

- ¹H/¹³C NMR : Sulfonyl group deshields adjacent protons (δ 7.5–8.5 ppm for aromatic signals) .

- IR : Confirm S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ions ([M+H]⁺ for C₆H₄ClNO₄S: m/z 222.0) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in decomposition temperature (165.8°C vs. 350.6°C at 760 mmHg)?

- Root Cause : The lower value (165.8°C) likely represents onset decomposition under atmospheric pressure, while 350.6°C reflects boiling under vacuum .

- Methodological Adjustments :

- Use differential scanning calorimetry (DSC) to measure exact decomposition profiles.

- Conduct thermogravimetric analysis (TGA) under controlled atmospheres .

特性

IUPAC Name |

2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHUUIODWRNJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061888 | |

| Record name | Benzenesulfonyl chloride, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Nitrobenzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1694-92-4 | |

| Record name | 2-Nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E4YZ9H2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。